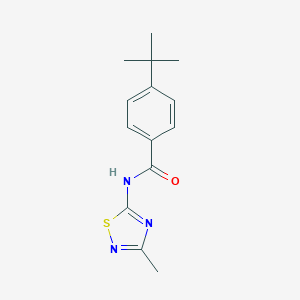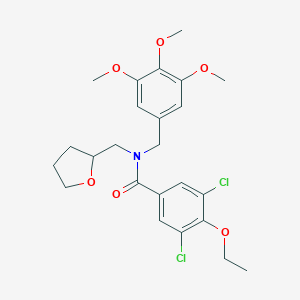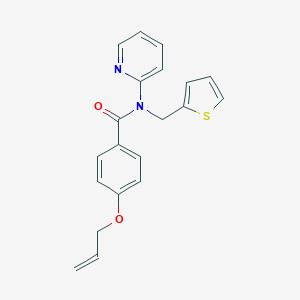
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The exact mechanism of action of 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It may also interact with cell membranes and proteins, altering their function and leading to physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells. It may also have antioxidant properties, protecting cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, its low solubility in water may limit its use in certain applications, and its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
Future research on 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide could focus on elucidating its mechanism of action and identifying its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic properties. In addition, further studies could investigate its potential as a material for organic electronic devices, as well as its use as a corrosion inhibitor for metals.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate which is then converted into the final product by hydrolysis using an acid such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, it has been investigated for its potential as a corrosion inhibitor for metals, and as a material for organic electronic devices.
Eigenschaften
Molekularformel |
C14H17N3OS |
|---|---|
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c1-9-15-13(19-17-9)16-12(18)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,15,16,17,18) |
InChI-Schlüssel |
VZMODHLFAFIGMM-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)

![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)


![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)

![5-(4-ethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide](/img/structure/B257379.png)